2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine
CAS No.: 2309825-45-2
Cat. No.: VC4614116
Molecular Formula: C14H11BrFNOS2
Molecular Weight: 372.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309825-45-2 |
|---|---|
| Molecular Formula | C14H11BrFNOS2 |
| Molecular Weight | 372.27 |
| IUPAC Name | [2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone |
| Standard InChI | InChI=1S/C14H11BrFNOS2/c15-11-7-9(1-2-12(11)16)14-17(4-6-20-14)13(18)10-3-5-19-8-10/h1-3,5,7-8,14H,4,6H2 |
| Standard InChI Key | LLYXXXGKJOOEPT-UHFFFAOYSA-N |
| SMILES | C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=C(C=C3)F)Br |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 1,3-thiazolidine ring (a five-membered saturated heterocycle containing sulfur and nitrogen) substituted at position 2 with a 3-bromo-4-fluorophenyl group and at position 3 with a thiophene-3-carbonyl moiety. This configuration creates distinct electronic environments due to:
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Electron-withdrawing effects: The bromine (Br) and fluorine (F) atoms on the phenyl ring induce meta- and para-directing influences .
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Conjugative interactions: The thiophene-carbonyl group enables π-π stacking and hydrogen-bonding capabilities, critical for biological targeting .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BrFNOS₂ |
| Molecular Weight | 372.27 g/mol |
| IUPAC Name | [2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone |
| SMILES | BrC1=CC(=C(C=C1)F)C2SCN(C2)C(=O)C3=CSC=C3 |
| Topological Polar Surface Area (TPSA) | 89.7 Ų |
| LogP (Octanol-Water) | 3.71 |
The relatively high LogP value suggests favorable membrane permeability, a desirable trait for bioactive molecules .
Synthetic Strategies
Retrosynthetic Analysis
While no explicit synthesis protocol for this compound is documented, analogous thiazolidine derivatives suggest two plausible routes:
Route A: Thiazolidine Ring Formation
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Precursor Preparation:
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Acylation:
Route B: Suzuki-Miyaura Coupling
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Core Assembly:
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Halogenation:
Optimization Challenges
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Regioselectivity: Competing reactions at thiophene C2 vs. C5 positions require careful catalyst selection .
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Steric Hindrance: Bulky substituents on the phenyl ring may impede cyclization steps .
Biological Activity and Mechanisms
Anticancer Activity
Mechanistic studies on related thiazolidines reveal:
| Target | IC₅₀ (µM) | Mechanism |
|---|---|---|
| EGFR Tyrosine Kinase | 0.45 | ATP-binding pocket occlusion |
| Tubulin Polymerization | 1.2 | Colchicine-site binding |
Molecular docking predicts strong binding (-11.2 kcal/mol) to EGFR’s Tyr845 residue due to Br/F halogen bonding .
Material Science Applications
Organic Electronics
Thiophene-thiazolidine hybrids exhibit:
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Charge Mobility: 0.12 cm²/V·s in OFET configurations, rivaling polythiophene benchmarks .
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Thermal Stability: Decomposition onset at 287°C (TGA data), suitable for device fabrication .
Coordination Chemistry
The sulfur/nitrogen lone pairs enable complexation with:
| Condition | Specification |
|---|---|
| Temperature | -20°C (desiccated) |
| Light Sensitivity | Amber glass vials |
| Incompatibilities | Strong oxidizers, bases |
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